molecular formula C12H13NS B1602864 N-Methyl-N-(3-thien-3-ylbenzyl)amine CAS No. 884507-27-1

N-Methyl-N-(3-thien-3-ylbenzyl)amine

Cat. No.: B1602864
CAS No.: 884507-27-1
M. Wt: 203.31 g/mol
InChI Key: SNXSVYZFYWVLHK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(3-thien-3-ylbenzyl)amine typically involves the reaction of N-methylbenzylamine with a thiophene derivative under specific conditions. One common method includes:

    Starting Materials: N-methylbenzylamine and 3-bromothiophene.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst (e.g., Pd(PPh₃)₄) in a solvent like dimethylformamide (DMF) at elevated temperatures (around 100-120°C).

    Procedure: The mixture is stirred under an inert atmosphere (e.g., nitrogen) for several hours until the reaction is complete.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors and automated purification systems to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(3-thien-3-ylbenzyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

Scientific Research Applications

N-Methyl-N-(3-thien-3-ylbenzyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-N-(3-thien-3-ylbenzyl)amine is not fully elucidated, but it is believed to interact with various molecular targets due to its structural features. The thiophene ring can engage in π-π interactions, while the amine group can form hydrogen bonds with biological molecules. These interactions may influence the compound’s biological activity and its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-N-(3-thien-2-ylbenzyl)amine: Similar structure but with the thiophene ring attached at a different position.

    N-Methyl-N-(2-thien-3-ylbenzyl)amine: Another isomer with the thiophene ring attached at the 2-position.

    N-Methyl-N-(3-fur-3-ylbenzyl)amine: Similar structure with a furan ring instead of a thiophene ring.

Uniqueness

N-Methyl-N-(3-thien-3-ylbenzyl)amine is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This makes it a valuable compound for research in various fields, including materials science and medicinal chemistry .

Properties

IUPAC Name

N-methyl-1-(3-thiophen-3-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NS/c1-13-8-10-3-2-4-11(7-10)12-5-6-14-9-12/h2-7,9,13H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXSVYZFYWVLHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594579
Record name N-Methyl-1-[3-(thiophen-3-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884507-27-1
Record name N-Methyl-1-[3-(thiophen-3-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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